molecular formula C9H9N3O2 B3307656 2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 933715-15-2

2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B3307656
CAS No.: 933715-15-2
M. Wt: 191.19
InChI Key: ZKWGHVWFOZUXHS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with an aminomethyl (-CH2NH2) group at position 2 and a carboxylic acid (-COOH) group at position 5 (IUPAC numbering). Its molecular formula is C9H9N3O2, with a molecular weight of 205.21 g/mol (approximated from related structures) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzimidazole derivatives, such as angiotensin II receptor antagonists .

Properties

IUPAC Name

2-(aminomethyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-4-8-11-6-2-1-5(9(13)14)3-7(6)12-8/h1-3H,4,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWGHVWFOZUXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the reaction of 2-haloanilines with aldehydes and sodium azide in the presence of a copper catalyst. This one-pot, three-component reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid exhibits significant biological activity, particularly as an anti-cancer agent. Studies have shown its potential in inhibiting cell proliferation in specific cancer cell lines. The compound's ability to interact with various biological targets suggests it could serve as a lead compound in drug development.

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in pharmaceutical applications. Its structural similarities to known antimicrobial agents enhance its relevance in this field.

Agricultural Applications

The unique properties of this compound may extend to agricultural chemicals. Its potential as a fungicide or pesticide is being investigated due to its biological activity against plant pathogens. The incorporation of this compound into agricultural formulations could provide new solutions for crop protection.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
1H-1,3-benzodiazoleSimple benzodiazole structureLacks carboxylic acid and aminomethyl groups
2-Amino-5-benzylamino-1H-benzimidazoleContains benzimidazole coreDifferent nitrogen-containing heterocycle
Benzothiazole derivativesBenzothiazole ring systemDifferent heteroatom incorporation

The combination of an aminomethyl substituent and a carboxylic acid group on the benzodiazole framework may enhance its biological activity compared to simpler analogs.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers explored the anticancer properties of various benzodiazole derivatives, including this compound. The findings indicated that compounds derived from this scaffold exhibited promising activity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. The results demonstrated that derivatives of this compound showed significant inhibition against these pathogens, indicating its potential as a therapeutic agent in treating resistant infections .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, properties, and applications of 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents (Position) Key Properties/Activities Reference
This compound C9H9N3O2 -CH2NH2 (2), -COOH (5) High hydrophilicity; potential for drug derivatization
2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid C14H9ClN2O2 -C6H4Cl (2), -COOH (5) Commercial availability; high purity grades (99.99%)
5-Fluoro-1H-benzimidazole-2-carboxylic acid C8H5FN2O2 -F (5), -COOH (2) Enhanced metabolic stability due to fluorine substitution
CV-11974 (Angiotensin II antagonist) C27H24N6O3 -OCH2CH3 (2), biphenyltetrazole (4), -COOH (7) Potent AII receptor antagonist (ID50: 0.033 mg/kg IV)
2-Oxo-2,3-dihydro-1H-benzodiazole-5-carboxylic acid C8H6N2O3 =O (2), -COOH (5) Tautomerism alters acidity; potential for metal coordination
2-(4-Aminophenyl)-1H-benzimidazole-5-carboxylic acid (BI-5012) C14H11N3O2 -C6H4NH2 (2), -COOH (5) Higher molecular weight; aryl group enhances π-π interactions

Physicochemical and Pharmacological Insights

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., -Cl in ) increase the acidity of the carboxylic acid (pKa ~2–3).
    • Fluorine substitution (e.g., ) enhances metabolic stability and lipophilicity (logP ~1.2).
  • Steric and Binding Interactions: Bulky substituents (e.g., trimethoxyphenyl in ) reduce solubility but improve receptor binding affinity in hydrophobic pockets. The aminomethyl group in the target compound facilitates protonation at physiological pH, enhancing solubility (logP ~0.5 estimated).
  • Biological Activity :
    • CV-11974 demonstrates the importance of substituent positioning: its carboxylic acid at position 7 (vs. 5 in the target compound) contributes to 12-fold higher potency than EXP3174 (a reference angiotensin II antagonist).

Drug Development Potential

  • Angiotensin II Antagonists : Structural analogs like CV-11974 highlight the benzodiazole-carboxylic acid scaffold’s utility in cardiovascular therapeutics .
  • Antimicrobial Agents : Derivatives with halogen substituents (e.g., ) show promise in targeting bacterial enzymes due to improved bioavailability.

Biological Activity

2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid, often referred to as AMBCA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of AMBCA is characterized by a benzodiazole ring substituted with an aminomethyl group and a carboxylic acid moiety. The molecular formula is C9H10N3O2C_9H_{10}N_3O_2 with a molecular weight of approximately 182.19 g/mol. The compound can exist in various forms, including its dihydrochloride salt, which enhances its solubility in biological systems .

Biological Activity

AMBCA has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that AMBCA exhibits significant antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Anticancer Properties : Preliminary studies show that AMBCA may inhibit the proliferation of cancer cells. It has been tested on various cancer cell lines, including breast and colon cancer cells, where it exhibited cytotoxic effects at specific concentrations .
  • Neuroprotective Effects : AMBCA has shown promise in neuroprotection in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease .

The mechanisms underlying the biological activities of AMBCA are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : AMBCA may act as an inhibitor of certain enzymes involved in cellular metabolism and signal transduction pathways.
  • Cell Cycle Arrest : In cancer cells, AMBCA has been observed to induce cell cycle arrest, leading to apoptosis (programmed cell death) through various pathways, including the activation of caspases .

Case Studies

  • Antibacterial Efficacy : A study published in the Egyptian Journal of Chemistry evaluated the antibacterial efficacy of AMBCA against multiple strains of E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value that suggests significant antibacterial activity .
  • Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines revealed that treatment with AMBCA resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that AMBCA induces apoptosis through mitochondrial pathways .
  • Neuroprotective Study : An investigation into the neuroprotective effects of AMBCA demonstrated its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic benefits for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress

Q & A

Basic Research Questions

Q. What synthetic routes are effective for introducing substituents to the benzodiazole core of 2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid?

  • Methodological Answer : The compound and its derivatives can be synthesized via multi-step reactions involving coupling agents (e.g., EDC/HOBt), nucleophilic substitution, or cyclization. For example, phenoxymethyl-linked triazole-thiazole derivatives are prepared using click chemistry (CuAAC reaction) in DMF with CuI as a catalyst . Solvent selection (e.g., DMF, THF) and catalyst optimization (e.g., CuI vs. CuSO4/NaAsc) significantly impact yield and regioselectivity. Post-synthesis purification often involves column chromatography and recrystallization.

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH/OH stretches at 3200–3500 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental Analysis : Compares experimental vs. calculated C/H/N percentages to assess purity (e.g., deviations >0.3% suggest impurities) .

Q. What are the key considerations in selecting reaction solvents and catalysts for benzodiazole synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) aid in cyclization. Catalysts like CuI (for click chemistry) or Pd/C (for hydrogenation) must be chosen based on reaction compatibility. For instance, CuI in DMF at 60°C achieves >80% yield in triazole formation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of benzodiazole derivatives?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) model interactions between derivatives and target proteins (e.g., COX-2, α-glucosidase). For example, phenoxymethyl-triazole-thiazole derivatives show binding affinity via hydrogen bonds with active-site residues (e.g., Asp349 in α-glucosidase) . MD simulations (100 ns) further validate stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

Q. How to resolve discrepancies in elemental analysis data during synthesis?

  • Methodological Answer : Discrepancies between experimental and calculated values (e.g., C% mismatch) may arise from incomplete purification or side reactions. Techniques to address this include:

  • Recrystallization : Using DMF/acetic acid mixtures to remove byproducts .
  • HPLC Purity Checks : Quantify impurities with reverse-phase C18 columns (e.g., 95% purity threshold) .
  • TGA/DSC : Detect solvent/moisture residues affecting elemental ratios .

Q. What strategies optimize the introduction of electron-withdrawing groups to enhance biological activity?

  • Methodological Answer : Substituents like -NO2 or -CF3 at the benzodiazole 4-position improve bioactivity by modulating electron density. For example, fluorophenyl-thiazole derivatives exhibit enhanced antimicrobial activity (MIC 2–8 µg/mL) compared to methyl/methoxy analogs . SAR studies correlate Hammett σ values of substituents with IC50 trends in enzyme assays .

Q. How to analyze reaction mechanisms in benzodiazole derivative formation using kinetic studies?

  • Methodological Answer :

  • Rate Monitoring : Use in-situ FTIR or HPLC to track intermediate consumption (e.g., azide-alkyne cyclization follows second-order kinetics) .
  • Isotopic Labeling : ¹⁸O tracing in carboxylate intermediates reveals nucleophilic attack pathways .
  • DFT Calculations : Simulate transition states (e.g., ΔG‡ for cyclization steps) to identify rate-limiting steps .

Q. What are the challenges in achieving regioselectivity when modifying the benzodiazole core?

  • Methodological Answer : Competing reactivity at N1 vs. C5 positions requires careful control. Strategies include:

  • Protecting Groups : Boc protection of the aminomethyl group directs electrophilic substitution to C5 .
  • Directed Ortho-Metalation : Use of LDA to deprotonate specific sites before functionalization .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in heterocycle formation (e.g., 80% yield for C5-carboxylate vs. <20% for C4 byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 2
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2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid

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